molecular formula C17H16F2N4OS B12138510 3-[(2,6-Difluorophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine

3-[(2,6-Difluorophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12138510
M. Wt: 362.4 g/mol
InChI Key: WABABNPEAMLWQI-UHFFFAOYSA-N
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Description

3-[(2,6-Difluorophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Difluorophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.

    Attachment of the Methylthio Group: The methylthio group can be attached via a thiolation reaction, where a thiol reagent reacts with a suitable precursor.

    Incorporation of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through an etherification reaction using an ethoxybenzene derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Difluorophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, alkylating agents, and nucleophiles can be used under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(2,6-Difluorophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine has various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2,6-Difluorophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one: This compound shares the difluorophenyl and methylthio groups but has a quinazoline ring instead of a triazole ring.

    3-Methoxyphenylboronic acid: Although structurally different, this compound is used in similar synthetic applications, such as Suzuki-Miyaura coupling reactions.

Uniqueness

3-[(2,6-Difluorophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine is unique due to its combination of functional groups and the presence of the triazole ring

Properties

Molecular Formula

C17H16F2N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

3-[(2,6-difluorophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H16F2N4OS/c1-2-24-12-8-6-11(7-9-12)16-21-22-17(23(16)20)25-10-13-14(18)4-3-5-15(13)19/h3-9H,2,10,20H2,1H3

InChI Key

WABABNPEAMLWQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F

Origin of Product

United States

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